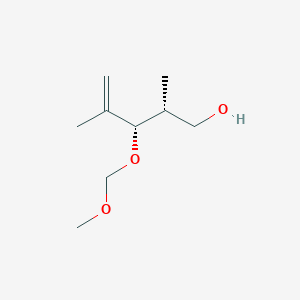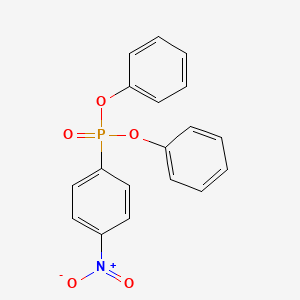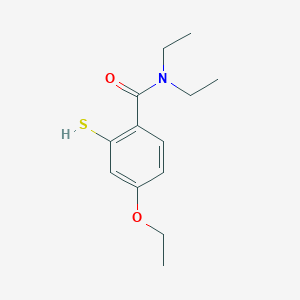![molecular formula C25H22N4OS B14241318 1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one CAS No. 365430-18-8](/img/structure/B14241318.png)
1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Mannich Reaction: This involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form the intermediate.
Cyclization Reactions: These are used to form the thiazole and imidazolidinone rings.
Substitution Reactions: These are employed to introduce the various substituents on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the thiazole ring to a thiazolidine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Comparison with Similar Compounds
1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring structure and can have similar biological activities.
Imidazolidinone Derivatives: These compounds share the imidazolidinone ring structure and can have similar chemical reactivity.
Pyridyl Derivatives: These compounds share the pyridyl ring structure and can have similar electronic properties.
The uniqueness of this compound lies in its combination of these different ring structures, which can lead to unique chemical and biological properties.
Properties
CAS No. |
365430-18-8 |
|---|---|
Molecular Formula |
C25H22N4OS |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C25H22N4OS/c1-17-7-6-8-19(15-17)22-23(20-11-12-26-18(2)16-20)31-24(27-22)29-14-13-28(25(29)30)21-9-4-3-5-10-21/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
LQWGFHKDBNXLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N3CCN(C3=O)C4=CC=CC=C4)C5=CC(=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)



![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)


